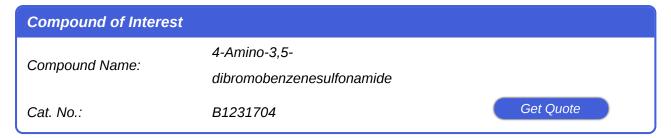


An In-depth Technical Guide to 4-Amino-3,5dibromobenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Amino-3,5-dibromobenzenesulfonamide**, a halogenated aromatic sulfonamide of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and its primary mechanism of action as a carbonic anhydrase inhibitor. A detailed, step-by-step experimental protocol for its synthesis is provided, alongside a summary of its known biological activities. Particular emphasis is placed on its interactions with various carbonic anhydrase isoforms, a critical aspect for the development of selective inhibitors. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting metalloenzymes.

Chemical Identity and Properties

4-Amino-3,5-dibromobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Its structure is characterized by a benzene ring substituted with an amino group, a sulfonamide group, and two bromine atoms.

IUPAC Name: 4-amino-3,5-dibromobenzenesulfonamide[1]

Physicochemical Properties



A summary of the key computed physicochemical properties of **4-Amino-3,5-dibromobenzenesulfonamide** is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of future experiments.

Property	Value	Reference
Molecular Formula	C6H6Br2N2O2S	[1]
Molecular Weight	330.00 g/mol	[1]
CAS Number	39150-45-3	[1]
Canonical SMILES	C1=C(C=C(C(=C1Br)N)Br)S(= O)(=O)N	[1]
InChI Key	DLXJPWSYRLLYSV- UHFFFAOYSA-N	[1]
Appearance	Solid (predicted)	
Solubility	Soluble in polar organic solvents	

Synthesis of 4-Amino-3,5dibromobenzenesulfonamide: An Experimental Protocol

While a specific, detailed, and peer-reviewed synthesis protocol for **4-Amino-3,5-dibromobenzenesulfonamide** is not readily available in the searched literature, a general and plausible synthetic route can be inferred from standard organic chemistry principles and procedures for analogous compounds. The following protocol outlines a logical multi-step synthesis starting from a commercially available precursor.

Overall Synthetic Scheme

The proposed synthesis involves a two-step process starting from sulfanilamide: an electrophilic bromination followed by the introduction of the amino group.





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A high-level overview of the synthetic workflow.

Detailed Experimental Procedure

Step 1: Bromination of Sulfanilamide

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser, dissolve sulfanilamide (1 equivalent) in glacial
 acetic acid.
- Bromine Addition: While stirring the solution at room temperature, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 30°C. An ice bath may be used for cooling if necessary.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
- Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing
 ice-cold water. The crude 4-Amino-3,5-dibromobenzenesulfonamide will precipitate out of
 the solution.
- Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and unreacted bromine.

Step 2: Purification



- Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.
- Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
- Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain pure 4-Amino-3,5dibromobenzenesulfonamide.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

The primary biological activity of **4-Amino-3,5-dibromobenzenesulfonamide** is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, making them attractive targets for drug development.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking the catalytic activity. The amino group and the halogen substituents on the benzene ring of **4-Amino-3,5-dibromobenzenesulfonamide** can influence its binding affinity and selectivity for different CA isoforms.

While specific inhibition constants (K_i) or IC₅₀ values for **4-Amino-3,5-dibromobenzenesulfonamide** against various CA isoforms are not readily available in the public domain, the general mechanism of action for sulfonamide-based CA inhibitors is well-understood.





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Inhibition of the carbonic anhydrase catalytic cycle.

Potential Therapeutic Applications

Given its activity as a carbonic anhydrase inhibitor, **4-Amino-3,5-dibromobenzenesulfonamide** and its derivatives could be explored for various therapeutic applications, including:

- Antiglaucoma agents: Inhibition of CA in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.
- Diuretics: By inhibiting CA in the renal tubules, the reabsorption of bicarbonate, sodium, and water is reduced, leading to diuresis.
- Anticonvulsants: CA inhibitors can have a stabilizing effect on neuronal membranes.
- Anticancer agents: Some CA isoforms are overexpressed in certain tumors and are involved in pH regulation and tumor progression.



Further research is required to determine the specific isoform selectivity and therapeutic potential of **4-Amino-3,5-dibromobenzenesulfonamide**.

Future Directions

The study of **4-Amino-3,5-dibromobenzenesulfonamide** presents several avenues for future research. A critical next step is the determination of its inhibition constants against a panel of human carbonic anhydrase isoforms to understand its selectivity profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could lead to the development of more potent and isoform-selective inhibitors. Furthermore, in vivo studies are necessary to evaluate its pharmacokinetic properties and therapeutic efficacy in relevant disease models.

Conclusion

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated sulfonamide with established potential as a carbonic anhydrase inhibitor. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an outline of its biological mechanism of action. The information presented herein serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and its derivatives. The provided experimental and conceptual frameworks are intended to facilitate future research and development in this promising area of medicinal chemistry.

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